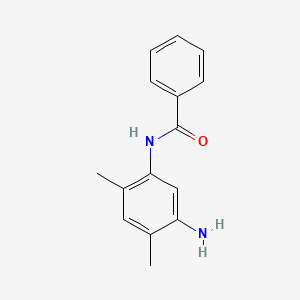

5'-Amino-2',4'-dimethylbenzanilide

Description

5'-Amino-2',4'-dimethylbenzanilide is a benzanilide derivative characterized by an anilide backbone (benzene linked to an aniline moiety) with substituents at the 5' (amino group) and 2',4' (methyl groups) positions. Commercial availability is confirmed by suppliers like BuGuCh & Partners , though detailed physicochemical or biological data remain sparse in the provided literature.

Properties

CAS No. |

2580-80-5 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

N-(5-amino-2,4-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H16N2O/c1-10-8-11(2)14(9-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,16H2,1-2H3,(H,17,18) |

InChI Key |

LCLCQESZDBITBF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C |

Other CAS No. |

2580-80-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5'-Amino-2',4'-dimethylbenzanilide typically involves the reaction of 5-amino-2,4-dimethylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5'-Amino-2',4'-dimethylbenzanilide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

5'-Amino-2',4'-dimethylbenzanilide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5'-Amino-2',4'-dimethylbenzanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The amino group and the benzamide moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

4,4'-Diaminobenzanilide

Structure: Unlike 5'-Amino-2',4'-dimethylbenzanilide, 4,4'-Diaminobenzanilide (C₁₃H₁₃N₃O) features amino groups at both 4 and 4' positions instead of methyl and amino groups . Properties:

- Molecular Weight : 227.26 g/mol (vs. higher for the target compound due to additional methyl groups).

- Solubility: Likely more polar due to dual amino groups, enhancing aqueous solubility compared to the methyl-substituted analogue.

- Applications : Used as a reagent in polymer synthesis; the absence of methyl groups may reduce steric hindrance in reactions.

5'-Amino-2',4'-BNA (Bridged Nucleic Acid)

Structure: A nucleic acid analogue with a P3′→N5′ phosphoramidate linkage and a 5'-amino group, 2',4'-bridged methylene groups . Properties:

- Duplex/Triplex Stability : Exhibits strong hybridization with complementary DNA/RNA due to conformational rigidity.

- Enzymatic Resistance: Resists degradation by snake venom phosphodiesterase, a trait critical for antisense oligonucleotide therapeutics.

- Synthesis : Requires specialized phosphoramidate chemistry, contrasting with the simpler amidation likely used for benzanilides.

Key Difference: While both compounds have methyl and amino groups, 5'-Amino-2',4'-BNA is tailored for nucleic acid applications, whereas the target benzanilide may serve broader organic or medicinal chemistry roles.

Methyl 5-Amino-2,4-dihydroxybenzoate Derivatives

Structure: Features a benzoate backbone with amino, hydroxyl, and methyl groups . Properties:

- Hydrogen Bonding : Hydroxyl groups enhance H-bonding capacity, influencing crystal packing (per Etter’s graph set analysis ).

- Biological Activity : Derivatives are studied for antimicrobial properties; the absence of hydroxyl groups in the target compound may alter bioactivity.

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.